(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 1-(3,4-dichlorophenyl)propan-1-one.
Reduction: The ketone group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the dichlorophenyl group under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-(3,4-dichlorophenyl)propan-1-one.
Reduction: Formation of simpler aliphatic amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-(3,5-Dichlorophenyl)ethanone
- 1-(3,4-Dichlorophenyl)ethanone
Uniqueness
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination allows for specific interactions in biological systems and makes it a valuable compound for asymmetric synthesis and pharmacological studies.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
RSGQLIOPPQBDNG-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
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